N-[2-(4-CYCLOHEXANEAMIDOPHENYL)-4-PHENYLQUINAZOLIN-6-YL]CYCLOHEXANECARBOXAMIDE
Description
N-[2-(4-CYCLOHEXANEAMIDOPHENYL)-4-PHENYLQUINAZOLIN-6-YL]CYCLOHEXANECARBOXAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C34H36N4O2 |
|---|---|
Molecular Weight |
532.7g/mol |
IUPAC Name |
N-[4-[6-(cyclohexanecarbonylamino)-4-phenylquinazolin-2-yl]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C34H36N4O2/c39-33(25-12-6-2-7-13-25)35-27-18-16-24(17-19-27)32-37-30-21-20-28(36-34(40)26-14-8-3-9-15-26)22-29(30)31(38-32)23-10-4-1-5-11-23/h1,4-5,10-11,16-22,25-26H,2-3,6-9,12-15H2,(H,35,39)(H,36,40) |
InChI Key |
ZXQLKDAZNKJVHF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)NC(=O)C5CCCCC5)C(=N3)C6=CC=CC=C6 |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)NC(=O)C5CCCCC5)C(=N3)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-CYCLOHEXANEAMIDOPHENYL)-4-PHENYLQUINAZOLIN-6-YL]CYCLOHEXANECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the phenyl and cyclohexylcarbonyl groups. Common reagents used in these reactions include anhydrous solvents, catalysts like palladium on carbon, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-CYCLOHEXANEAMIDOPHENYL)-4-PHENYLQUINAZOLIN-6-YL]CYCLOHEXANECARBOXAMIDE can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinazoline core, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
N-[2-(4-CYCLOHEXANEAMIDOPHENYL)-4-PHENYLQUINAZOLIN-6-YL]CYCLOHEXANECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-CYCLOHEXANEAMIDOPHENYL)-4-PHENYLQUINAZOLIN-6-YL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit certain kinases, which play a role in cell signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-CYCLOHEXANEAMIDOPHENYL)-4-PHENYLQUINAZOLIN-6-YL]CYCLOHEXANECARBOXAMIDE: can be compared to other quinazoline derivatives, such as gefitinib and erlotinib, which are used as kinase inhibitors in cancer therapy.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
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